Luciferin 6'-ethyl ether sodium salt

Luciferase inhibition Bioluminescence assays Enzyme kinetics

Luciferin 6'-ethyl ether sodium salt is a non-emissive competitive luciferase inhibitor for applications requiring complete signal suppression without optical interference. • Establishes baseline in HTS luciferase reporter assays; inhibits chemiluminescence at 1 mM • Supports Ap₄A synthesis at D-luciferin-equivalent rates, decoupling ligase from bioluminescent activity • Serves as stringent negative selection tool in luciferase directed evolution • ≥99% purity ensures minimal interference for instrument noise-floor validation

Molecular Formula C13H11N2NaO3S2
Molecular Weight 330.4 g/mol
CAS No. 103404-64-4
Cat. No. B034221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLuciferin 6'-ethyl ether sodium salt
CAS103404-64-4
Molecular FormulaC13H11N2NaO3S2
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)N=C(S2)C3=NC(CS3)C(=O)[O-].[Na+]
InChIInChI=1S/C13H12N2O3S2.Na/c1-2-18-7-3-4-8-10(5-7)20-12(14-8)11-15-9(6-19-11)13(16)17;/h3-5,9H,2,6H2,1H3,(H,16,17);/q;+1/p-1/t9-;/m1./s1
InChIKeyPYKJITLAHMFBSA-SBSPUUFOSA-M
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Luciferin 6′-Ethyl Ether Sodium Salt: Non-Oxidizable Analog


Luciferin 6′-ethyl ether sodium salt (CAS 103404-64-4), also known as 6′-O-ethylluciferin sodium salt, is a synthetic derivative of D-luciferin, the natural substrate for firefly luciferase [1]. This compound is distinguished by an ethoxy (-OCH₂CH₃) substitution at the 6′-position of the benzothiazole ring, rendering it a non-oxidizable analog that does not support light emission in standard luciferase reactions [1][2]. As a sodium salt, it exhibits high water solubility and is primarily employed as a biochemical tool rather than a luminescent probe, serving critical roles as a competitive luciferase inhibitor and as a cofactor in specialized enzymatic reactions such as the synthesis of diadenosine tetraphosphate (Ap₄A) [1][2].

Functional profile
Non-emissive luciferase inhibitor tool
Cofactor utility
Supports Ap₄A synthesis without light interference
Formulation advantage
Sodium salt for aqueous solubility in assay buffers

Why Luciferin 6′-Ethyl Ether Is Irreplaceable


Luciferin 6′-ethyl ether sodium salt is not a generic luciferin substitute; its functional profile is orthogonal to that of emissive substrates like D-luciferin or its cell-permeable esters. While D-luciferin and analogs such as its ethyl ester (CAS 135251-85-3) or DMNPE-caged derivatives are optimized for generating bioluminescent signal, 6′-ethyl ether is a non-emissive inhibitor of luciferase [1]. This fundamental difference means that substituting 6′-ethyl ether with a generic luciferin would entirely alter the experimental outcome—introducing unwanted light emission, confounding results in inhibitor studies, or failing to support Ap₄A synthesis [2]. Furthermore, other luciferin analogs with modifications at different positions (e.g., 5′-methyl or 7′-substituted derivatives) exhibit altered emission spectra or enzyme kinetics, but none replicate the specific non-oxidizable, inhibitory profile of the 6′-ethyl ether moiety [1]. Therefore, for applications requiring a luciferase inhibitor that does not emit light or a non-luminescent cofactor for Ap₄A synthesis, 6′-ethyl ether is irreplaceable.

Emissive substrate mismatch
Using D-luciferin or its esters introduces bioluminescence, confounding inhibitor study endpoints.
Ap₄A cofactor specificity
Generic luciferin analogs may not support Ap₄A synthesis at equivalent rates; functional equivalence to D-luciferin cannot be assumed.
Positional analog profile shift
5′- or 7′-substituted luciferins exhibit altered emission spectra or kinetics, and do not replicate the non-oxidizable 6′-ethoxy inhibitory character.

Luciferin 6′-Ethyl Ether Differentiation from Analogs


Non-Emissive Luciferase Inhibition vs. D-Luciferin

Luciferin 6′-ethyl ether sodium salt acts as a potent, non-oxidizable inhibitor of firefly luciferase. In a luciferase-like enzyme assay derived from Tenebrio molitor larval fat body, the presence of 1 mM 6′-ethyl ether resulted in strong inhibition of chemiluminescence intensity, whereas D-luciferin at similar concentrations serves as the primary substrate for light production [1][2]. This inhibition is not observed with emissive luciferin analogs.

Inhibition vs. substrate
Direct head-to-head
Target: Reported inhibition at 1 mM in fat body luciferase assay
Comparator: D-Luciferin acts as emissive substrate at comparable concentration
Enables luciferase inhibition without background luminescence
In vitro chemiluminescence assay context; batch-specific activity should be verified
Luciferase inhibition Bioluminescence assays Enzyme kinetics

Ap₄A Synthesis Cofactor Equivalence

In the firefly luciferase-catalyzed synthesis of diadenosine tetraphosphate (Ap₄A), luciferin 6′-ethyl ether supports the reaction at a rate and extent indistinguishable from the native substrate D-luciferin and the oxidized form dehydroluciferin [1]. This equivalence demonstrates that the 6′-ethyl ether modification does not impair the enzyme's ability to utilize the compound as a cofactor in this non-luminescent reaction.

Ap₄A cofactor equivalence
Direct head-to-head
Target: Rate and extent equivalent to D-luciferin and dehydroluciferin
Non-luminescent probe for kinetic analysis of ligase activity
Firefly luciferase Ap₄A synthesis assay; oxygen presence/absence conditions reported
Diadenosine tetraphosphate (Ap₄A) Firefly luciferase Enzymatic cofactor

Structural Basis for Non-Emissive Inhibition

The 6′-position of the luciferin benzothiazole ring is critical for light emission. D-Luciferin possesses a 6′-hydroxy (-OH) group, which is essential for the oxidation step that yields oxyluciferin and light. Replacement with an ethoxy (-OCH₂CH₃) group, as in luciferin 6′-ethyl ether, prevents oxidation and abolishes bioluminescence, converting the molecule into a competitive inhibitor [1][2]. This is a class-level inference, as numerous studies confirm that bulky or electron-withdrawing substitutions at the 6′-position generally inhibit light production.

Structural basis
Class-level inference
6′-OCH₂CH₃ substitution prevents oxidation; abolishes bioluminescence vs. 6′-OH emissive substrate
Supports rational selection for inhibitor studies
SAR context; confirm inhibitory profile for specific batch
Structure-activity relationship Luciferin analogs Enzyme inhibition

Vendor Purity Comparison

Commercial sources for luciferin 6′-ethyl ether sodium salt report varying purity specifications. The product offered by Sigma-Aldrich (Cat. No. L9007) is listed with a purity of ≥99% [1], whereas other vendors such as AKSci specify a minimum purity of 95% . This difference is critical for quantitative biochemical assays where impurities could interfere with enzyme kinetics or introduce inconsistent background signals.

Vendor purity
Specification review
≥99% purity (one source) vs. 95% minimum (alternative supplier)
Higher purity supports reproducible inhibitor studies
Batch verification recommended; purity may influence IC₅₀ determinations
Quality control Chemical purity Procurement specification

Applications of Luciferin 6′-Ethyl Ether


Non-Emissive Luciferase Inhibition Controls

Luciferin 6′-ethyl ether sodium salt is the preferred choice for establishing baseline or background signals in bioluminescence assays where complete inhibition of luciferase activity is required without introducing additional luminescence. At 1 mM, it strongly inhibits chemiluminescence in luciferase-like systems [1], making it an ideal negative control for high-throughput screening campaigns that utilize firefly luciferase reporters.

Non-Luminescent Catalytic Activity Studies

This compound is uniquely suited for investigating the secondary enzymatic functions of firefly luciferase, such as the synthesis of Ap₄A. Since 6′-ethyl ether supports Ap₄A formation at a rate equivalent to D-luciferin but does not generate light [1], it enables researchers to decouple the enzyme's ligase activity from its bioluminescent function, facilitating precise kinetic analysis without optical interference.

Detection System Calibration and Validation

In analytical chemistry and quality control laboratories, luciferin 6′-ethyl ether sodium salt serves as a critical reference material for validating the specificity and dynamic range of luciferase-based detection systems. Its high purity (≥99% from select vendors) [2] ensures minimal interference, while its non-emissive nature allows for the accurate assessment of instrument noise floors and the detection of non-specific light-producing reactions.

Luciferase Mutant Development

Researchers engineering luciferase variants with altered substrate specificities utilize 6′-ethyl ether as a stringent negative selection tool. Its inability to serve as an emissive substrate for wild-type firefly luciferase [3] provides a clean background against which novel mutant enzymes capable of processing modified luciferins can be identified and characterized, accelerating directed evolution campaigns.

Application
Selection Property
Validation Focus
Non-emissive inhibition controls
Luciferase inhibition without background luminescence
Baseline signal suppression in bioluminescence assays
Non-luminescent catalytic studies
Ap₄A synthesis cofactor equivalence to native substrates
Kinetic analysis of luciferase ligase activity
Detection system calibration
High-purity non-emissive reference compound
Instrument noise floor and specificity assessment
Luciferase mutant development
Wild-type substrate selectivity and non-emissive profile
Stringent negative selection in directed evolution

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